7,10-o-Ditroc docetaxel 7,10-o-Ditroc docetaxel
Brand Name: Vulcanchem
CAS No.: 114915-14-9
VCID: VC0052584
InChI: InChI=1S/C49H55Cl6NO18/c1-24-28(69-39(61)33(58)32(26-15-11-9-12-16-26)56-40(62)74-43(3,4)5)20-47(65)37(72-38(60)27-17-13-10-14-18-27)35-45(8,36(59)34(31(24)44(47,6)7)71-42(64)68-23-49(53,54)55)29(70-41(63)67-22-48(50,51)52)19-30-46(35,21-66-30)73-25(2)57/h9-18,28-30,32-35,37,58,65H,19-23H2,1-8H3,(H,56,62)/t28-,29-,30+,32-,33+,34+,35+,37-,45+,46-,47+/m0/s1
SMILES: CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl
Molecular Formula: C43H53NO14
Molecular Weight: 807.885

7,10-o-Ditroc docetaxel

CAS No.: 114915-14-9

Cat. No.: VC0052584

Molecular Formula: C43H53NO14

Molecular Weight: 807.885

* For research use only. Not for human or veterinary use.

7,10-o-Ditroc docetaxel - 114915-14-9

Specification

CAS No. 114915-14-9
Molecular Formula C43H53NO14
Molecular Weight 807.885
IUPAC Name [(1S,2S,3S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Standard InChI InChI=1S/C49H55Cl6NO18/c1-24-28(69-39(61)33(58)32(26-15-11-9-12-16-26)56-40(62)74-43(3,4)5)20-47(65)37(72-38(60)27-17-13-10-14-18-27)35-45(8,36(59)34(31(24)44(47,6)7)71-42(64)68-23-49(53,54)55)29(70-41(63)67-22-48(50,51)52)19-30-46(35,21-66-30)73-25(2)57/h9-18,28-30,32-35,37,58,65H,19-23H2,1-8H3,(H,56,62)/t28-,29-,30+,32-,33+,34+,35+,37-,45+,46-,47+/m0/s1
SMILES CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

7,10-o-Ditroc docetaxel possesses a complex molecular structure with multiple functional groups and stereogenic centers. The compound is identified through various registration systems and possesses distinctive physical and chemical characteristics:

PropertyValue
CAS Number114915-14-9
Molecular FormulaC49H55Cl6NO18
Molecular Weight1158.7 g/mol
IUPAC Name(2aR,4S,4aS,6R,9S,11S,12S,12aS,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4,6-bis(((2,2,2-trichloroethoxy)carbonyl)oxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca benzo[1,2-b]oxet-12-yl benzoate
MDL NumberMFCD09839023

The compound contains six chlorine atoms as part of the two TROC protecting groups, which are key structural features distinguishing it from unprotected docetaxel . The multiple stereogenic centers present in the molecule contribute to its complex three-dimensional structure, which must be carefully preserved throughout the synthetic process to maintain biological activity in the final compound.

Physicochemical Properties

The physicochemical characteristics of 7,10-o-Ditroc docetaxel influence its handling, storage, and application in synthetic processes:

PropertyValue
Physical AppearanceWhite crystalline powder
Density1.4±0.1 g/cm³
Boiling Point900.5±65.0 °C at 760 mmHg
Flash Point498.4±34.3 °C
LogP6.55
Polar Surface Area (PSA)224.45000
SolubilitySoluble in methanol, ethanol, DMSO and other organic solvents

These properties dictate the handling procedures and reaction conditions employed during synthetic applications . The high boiling and flash points indicate thermal stability, while the significant LogP value suggests high lipophilicity, which influences solvent selection for reactions involving this intermediate.

Role in Docetaxel Synthesis

Synthetic Pathway

7,10-o-Ditroc docetaxel occupies a pivotal position in the synthetic pathway leading to docetaxel and related taxanes. The compound emerges from a strategic protection strategy applied to 10-deacetylbaccatin III (10-DAB), which serves as the core starting material for taxane synthesis.

The protection process typically follows this sequence:

  • Protection of the 7-position with TROC to yield 7-TROC 10DAB

  • Further protection with TROC at the 10-position to produce 7,10-diTROC 10DAB

  • Coupling of the protected intermediate with a phenylisoserine side chain at the 13-position

  • Deprotection of the TROC groups to release the final docetaxel product

This multi-step approach allows for selective modification and maintains the structural integrity necessary for biological activity. The strategic application of TROC protecting groups is essential for controlling the reactivity of hydroxyl groups during the synthetic process.

Research Applications and Findings

Anticancer Activity Studies

While 7,10-o-Ditroc docetaxel itself serves primarily as a synthetic intermediate, the compound it ultimately produces—docetaxel—demonstrates significant anticancer activity. Studies have shown docetaxel's effectiveness against various human tumors, including malignant gliomas, as evidenced by in vitro cytotoxicity studies.

The potency of docetaxel against various cell lines has been documented, with LD90 values (concentration needed to kill 90% of cells) ranging from 4.3 to 96 nM depending on the cell line and exposure duration:

LD 90 concentration (nM)
Docetaxel treatment durationRat glioma cell linesHuman glioma cell lines
F989LH80
1 hour965948
24 hours214.84.7
6 days-continuous exposure7.24.54.0

These findings demonstrate that the duration of exposure significantly affects docetaxel's potency, with continuous exposure producing the most potent cytotoxic effects . This research underscores the importance of the synthetic pathway involving 7,10-o-Ditroc docetaxel in producing therapeutic agents with significant anticancer properties.

Modification Studies for Novel Derivatives

7,10-o-Ditroc docetaxel has served as a foundation for the development of novel docetaxel analogs with potentially enhanced therapeutic properties. Research has explored the synthesis of 3′-N-phenylsulfonyl docetaxel analogs through reactions with 7,10-ditroc-10-DAB followed by deprotection:

CompoundMNTC (in µM or µg/mL)HBsAg inhibition (%)HBeAg inhibition (%)
3a7.4 (6.25)10.719.2
3b14.5 (12.5)10.034.1
3c14.5 (12.5)011.4
3d28.5 (25)11.814.8
3e14.1 (12.5)044.4
3f28.9 (25)03.0
3g13.7 (12.5)047.0
3h14.2 (12.5)5.025.8
3i13.5 (12.5)026.0
3j14.1 (12.5)040.2
Docetaxel7.7 (6.25)08.2
Paclitaxel7.3 (6.25)05.3

These studies have demonstrated that some docetaxel analogs derived from the 7,10-o-Ditroc docetaxel pathway exhibit potential antiviral activity against hepatitis B virus (HBV), as indicated by HBeAg inhibition percentages reaching up to 47% . This research highlights the versatility of the 7,10-o-Ditroc docetaxel synthetic platform in developing diverse therapeutic compounds beyond the original anticancer applications.

SupplierProduct Information
Sigma-AldrichAvailable in 25 mg and 100 mg quantities
HSP PharmaAvailable as white crystalline powder with ≥99.0% assay

Commercial preparations typically specify high purity standards (≥99.0%) necessary for pharmaceutical research applications . The availability of this compound from commercial sources facilitates research into docetaxel synthesis optimization and the development of novel taxane derivatives with enhanced therapeutic properties.

The primary applications of commercially available 7,10-o-Ditroc docetaxel include:

  • Research into improved synthetic pathways for docetaxel production

  • Development of novel taxane derivatives with modified pharmacological profiles

  • Structure-activity relationship studies exploring the impact of structural modifications on biological activity

  • Process optimization for industrial-scale docetaxel manufacturing

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